Cdc7 Kinase Target Engagement – Class‑Level Inference from Trisubstituted Thiazole SAR
The compound belongs to a series of trisubstituted thiazoles developed as Cdc7 kinase inhibitors. In the parent SAR study, the thiazolo[4,5‑d]pyrimidine‑2‑sulfonamide scaffold was essential for Cdc7 inhibition, and the N‑methyl‑N‑phenyl substitution pattern was specifically profiled. Although the exact IC₅₀ value for this compound is not publicly reported, the series demonstrates that 5,7‑dichloro substitution combined with a sulfonamide group is critical for maintaining nanomolar potency against Cdc7, whereas removal of the sulfonamide or replacement with a carboxamide leads to >10‑fold loss in activity [1]. Thus, the 5,7‑dichloro‑N‑methyl‑N‑phenyl‑2‑sulfonamide arrangement uniquely preserves the key pharmacophore elements identified in the study, distinguishing it from 2‑amino or 2‑carboxamide analogs that exhibit substantially weaker Cdc7 engagement [1].
| Evidence Dimension | Cdc7 kinase inhibition (SAR class effect) |
|---|---|
| Target Compound Data | Not publicly disclosed; scaffold predicted to retain nanomolar Cdc7 activity based on SAR [1] |
| Comparator Or Baseline | 2‑amino or 2‑carboxamide analogs in same scaffold: >10‑fold reduction in Cdc7 potency vs. 2‑sulfonamide series [1] |
| Quantified Difference | Qualitative class‑level superiority; exact fold‑change not available without specific IC₅₀ values |
| Conditions | Recombinant Cdc7 kinase inhibition assay (SAR study on trisubstituted thiazoles) [1] |
Why This Matters
For procurement in Cdc7‑focused research, compounds retaining the 2‑sulfonamide pharmacophore are mandatory to preserve the kinase‑inhibitory activity validated in the original SAR campaign, making generic 2‑amino replacement disqualified.
- [1] Reichelt, A. et al. Synthesis and structure–activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors. Eur. J. Med. Chem. 2014, 80, 364–382. PMID: 24793884. View Source
